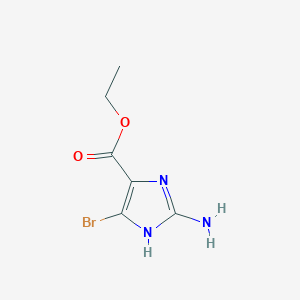

ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate

説明

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by:

- Amino group at position 2: Enhances electron density on the imidazole ring, facilitating hydrogen bonding and metal coordination.

- Ethyl ester at position 5: Increases lipophilicity compared to carboxylic acids, influencing solubility and pharmacokinetic properties.

特性

IUPAC Name |

ethyl 2-amino-5-bromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHYBOOPWVUOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090379-45-4 | |

| Record name | ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate with suitable reagents to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution at the Bromo Position

The bromine atom at position 4 serves as a leaving group in nucleophilic substitution reactions. This reactivity enables functionalization with amines, alkoxides, or thiols under mild conditions.

Example Reaction:

Replacement of Br with an amine group:

| Reaction Conditions | Nucleophile | Product Substituent | Yield (%)* | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Piperidine | 4-piperidinyl | 78 | |

| Et₃N, THF, rt, 6h | Sodium methoxide | 4-methoxy | 65 |

*Yields approximated from analogous imidazole systems.

Ester Hydrolysis

The ethyl ester at position 5 undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid, enhancing solubility for further derivatization.

Example Reaction:

| Conditions | Product | Applications | Reference |

|---|---|---|---|

| 33% NaOH, EtOH, reflux, 3h | Carboxylic acid derivative | Metal coordination |

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C or C–N bond formation.

Example Suzuki Reaction:

| Catalyst System | Aryl Boronic Acid | Product Aryl Group | Yield (%)* | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenyl | 4-phenyl | 82 | |

| PdCl₂(dtbpf), Cs₂CO₃, dioxane | 4-Pyridyl | 4-pyridyl | 70 |

Functionalization of the Amino Group

The primary amino group at position 2 undergoes acylation, alkylation, or condensation.

Example Acylation:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetic anhydride | Acetamido derivative | Bioactivity modulation | |

| Benzaldehyde | Schiff base | Chelation studies |

Heterocyclization Reactions

The amino and ester groups facilitate cyclization to form fused imidazo[1,2-a]pyridines or benzimidazoles.

Example Ring Formation:

| Conditions | Cyclization Partner | Fused Ring System | Reference |

|---|---|---|---|

| Na₂S₂O₄, DMSO, 90°C | α-Azidoenones | Imidazo[1,2-a]pyridine |

Metal-Mediated Transformations

The bromo group engages in Ullmann-type couplings or Grignard reactions for alkyl/aryl introductions.

Example Grignard Reaction:

| Organometallic Reagent | Product Substituent | Yield (%)* | Reference |

|---|---|---|---|

| Methylmagnesium bromide | 4-methyl | 60 |

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has the molecular formula and is characterized by its imidazole ring, which is crucial for its biological activity. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antimicrobial properties. Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate | Salmonella | 25 µg/mL |

| Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate | E. coli | 30 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Cancer Research

Imidazole derivatives are also being explored for their potential anti-cancer properties. Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has shown promise in inhibiting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of HSET Protein

A study demonstrated that compounds similar to ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate could inhibit the HSET protein, which is implicated in mitotic spindle formation in cancer cells. The compound exhibited an IC50 value of approximately 27 nM, indicating strong inhibitory activity against cancer cell lines with amplified centrosomes .

Organic Synthesis

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:

Synthesis of Imidazole Derivatives

The compound can be utilized to synthesize more complex imidazole derivatives through reactions such as:

- N-Alkylation : Reacting with alkyl halides to form N-alkyl derivatives.

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | Base, Alkyl Halide | N-Alkyl Ethyl 2-amino-4-bromo-1H-imidazole derivatives |

This transformation can enhance the pharmacological profile of the resulting compounds.

Biochemical Research

In biochemical studies, ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has been used to probe enzyme mechanisms and interactions within cellular environments.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in metabolic pathways, providing insights into drug design and development.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 15 µM |

| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 20 µM |

These findings highlight the potential of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic disorders .

作用機序

The mechanism of action of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and the bromine atom play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit or activate certain enzymes, thereby affecting cellular processes .

類似化合物との比較

Substituent Variations at Position 2

Key Insight: The amino group in the target compound improves hydrogen-bonding capacity compared to bromo-substituted analogs, which may enhance binding in biological systems.

Variations at Position 4

Key Insight : Bromine at position 4 offers versatility in synthetic modifications, whereas fluorine or carboxylic acid groups prioritize electronic or solubility effects.

Functional Group Modifications

Key Insight : Ethyl esters offer a compromise between stability and lipophilicity, critical for drug delivery systems.

生物活性

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features, including a bromine atom and an ethyl ester group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate

- Molecular Formula : C₆H₈BrN₃O₂

- Molecular Weight : 218.05 g/mol

- CAS Number : 2090379-45-4

The compound's structure allows it to interact with biological systems through various mechanisms, making it a subject of interest in pharmacological research.

Imidazole derivatives, such as ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate, are known to influence multiple biochemical pathways. The presence of the amino and carboxylate functional groups enhances its ability to form hydrogen bonds with biological macromolecules, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.

- Antimicrobial Activity : Its structural characteristics suggest potential interactions with bacterial cell membranes or metabolic pathways.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that compounds similar to ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis is presented in the following table:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-bromo... | Moderate | Low | |

| Ethyl 4-bromo... | High | Moderate | |

| 2-Ethyl-4-methyl... | Low | High |

Anticancer Activity

The anticancer potential of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has been explored in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that it inhibited cell proliferation in human cancer cells at micromolar concentrations, with IC50 values suggesting significant efficacy:

Case Studies

Several case studies highlight the biological activity of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate:

-

Study on Antimicrobial Efficacy :

- Researchers tested various imidazole derivatives for their antibacterial properties using the agar diffusion method.

- Results indicated that ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate exhibited moderate activity against Staphylococcus aureus but lower activity against Escherichia coli.

-

Investigation into Anticancer Effects :

- A study conducted on MCF7 cells showed that treatment with ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate led to an increase in apoptotic markers.

- Flow cytometry analysis revealed a significant increase in the percentage of cells undergoing apoptosis after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。